molecular formula C20H20O3 B1238222 Derricidin CAS No. 38965-74-1

Derricidin

Cat. No.: B1238222
CAS No.: 38965-74-1
M. Wt: 308.4 g/mol
InChI Key: DGUGLZYULGVSIZ-DHZHZOJOSA-N
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Preparation Methods

The preparation of coordination compounds like CORDOIN typically involves substitution reactions, redox reactions, and the direct combination of reactants . In substitution reactions, ligands in the coordination sphere of the metal are replaced by other ligands. Redox reactions involve changes in the oxidation state of the central metal atom. Industrial production methods often involve the use of high-purity reactants and controlled reaction conditions to ensure the formation of the desired coordination compound.

Chemical Reactions Analysis

CORDOIN undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and ligands such as ammonia and ethylenediamine. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state complexes, while reduction reactions may yield lower oxidation state complexes.

Mechanism of Action

The mechanism of action of CORDOIN involves its interaction with molecular targets through coordination bonds. The central metal atom in CORDOIN can interact with various biological molecules, such as proteins and nucleic acids, altering their structure and function . These interactions can lead to changes in cellular processes and pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

CORDOIN can be compared with other coordination compounds such as cisplatin, a well-known platinum-based anticancer drug . While both compounds have metal centers and ligands, CORDOIN’s unique ligand structure and metal center can result in different biological activities and applications. Similar compounds include other transition metal complexes with ligands like ammonia, ethylenediamine, and various organic molecules .

Properties

CAS No.

38965-74-1

Molecular Formula

C20H20O3

Molecular Weight

308.4 g/mol

IUPAC Name

(E)-1-[2-hydroxy-4-(3-methylbut-2-enoxy)phenyl]-3-phenylprop-2-en-1-one

InChI

InChI=1S/C20H20O3/c1-15(2)12-13-23-17-9-10-18(20(22)14-17)19(21)11-8-16-6-4-3-5-7-16/h3-12,14,22H,13H2,1-2H3/b11-8+

InChI Key

DGUGLZYULGVSIZ-DHZHZOJOSA-N

SMILES

CC(=CCOC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2)O)C

Isomeric SMILES

CC(=CCOC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2)O)C

Canonical SMILES

CC(=CCOC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2)O)C

Key on ui other cas no.

51619-65-9

Synonyms

derricidin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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